molecular formula C16H21N3O4 B2454173 1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea CAS No. 2249633-22-3

1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea

Cat. No. B2454173
CAS RN: 2249633-22-3
M. Wt: 319.361
InChI Key: AUPJTMKMDAWZST-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the field of medicine, particularly in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. The compound has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and reduce oxidative stress. The compound has also been found to improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea is its potential use in the treatment of various diseases. The compound has been found to exhibit potent antitumor, anti-inflammatory, and antiviral activities. However, one of the major limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea. One of the major directions is the development of more efficient synthesis methods for the compound. Another direction is the investigation of the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, the compound's mechanism of action and biochemical and physiological effects need to be further elucidated to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea involves the reaction between 4-(2-oxoazetidin-1-yl)phenylamine and ethyl carbonate. The reaction takes place in the presence of a catalyst, such as potassium carbonate or sodium hydride. The resulting product is then treated with 3,4-dihydroxytetrahydrofuran to obtain 1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea.

Scientific Research Applications

1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-2-18(13-9-23-10-14(13)20)16(22)17-11-3-5-12(6-4-11)19-8-7-15(19)21/h3-6,13-14,20H,2,7-10H2,1H3,(H,17,22)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPJTMKMDAWZST-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1COCC1O)C(=O)NC2=CC=C(C=C2)N3CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1COC[C@H]1O)C(=O)NC2=CC=C(C=C2)N3CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea

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